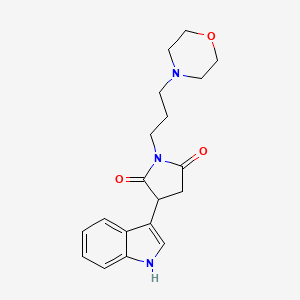![molecular formula C16H14N2O6 B14160360 Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate CAS No. 397848-79-2](/img/structure/B14160360.png)
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzoate ester group, an amide linkage, and a nitrophenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of phenol to produce 4-nitrophenol.
Esterification: The esterification of 4-nitrophenol with acetic anhydride to form 4-nitrophenyl acetate.
Amidation: The reaction of 4-nitrophenyl acetate with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-aminophenoxy derivative.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-aminobenzoic acid and 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in electron transfer reactions, while the amide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[[2-(2-nitrophenoxy)acetyl]amino]benzoate
- Methyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate
- Methyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate
Uniqueness
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
397848-79-2 |
|---|---|
Molekularformel |
C16H14N2O6 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-16(20)11-2-4-12(5-3-11)17-15(19)10-24-14-8-6-13(7-9-14)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
InChI-Schlüssel |
JSBNVYMIOZYFOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


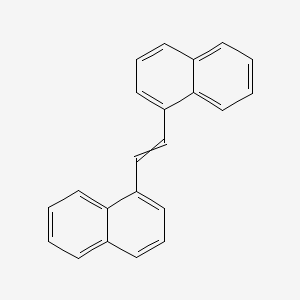

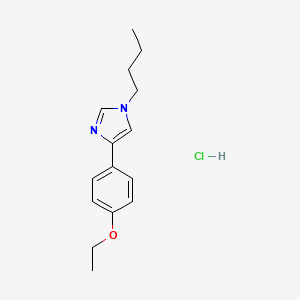
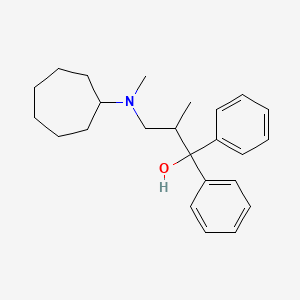

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)

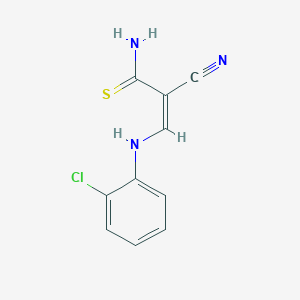
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
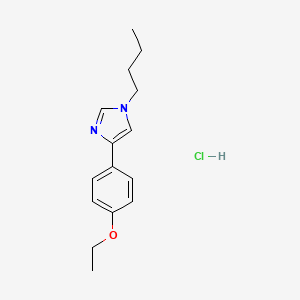
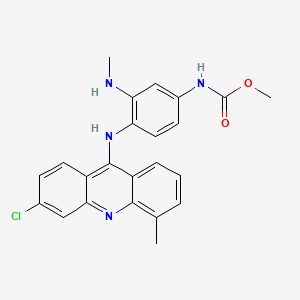
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
